3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline is an organic compound classified as an aniline derivative. It features a dichlorobenzene structure with two chlorine atoms located at the 3 and 4 positions of the benzene ring. The compound includes a propyl chain linked to a phenoxy group that contains a methoxy substituent at the para position. Its molecular formula is with a molecular weight of approximately 326.22 g/mol.
The synthesis of 3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline typically involves several key steps:
In industrial applications, these synthesis steps can be scaled up using continuous flow reactors, optimizing for efficiency and cost-effectiveness while maintaining precise control over reaction conditions.
The molecular structure of 3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline can be represented as follows:
InChI=1S/C16H17Cl2NO2/c1-11(21-14-6-4-13(20-2)5-7-14)10-19-16-8-3-12(17)9-15(16)18/h3-9,11,19H,10H2,1-2H3
SKZXZRSQKODTNR-UHFFFAOYSA-N
This structure highlights the arrangement of functional groups and the presence of halogen substituents that influence its chemical properties.
The compound's molecular weight is approximately 326.22 g/mol, and it features two chlorine atoms, which enhance its stability and reactivity compared to similar compounds lacking such substitutions.
3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline can participate in various chemical reactions:
The specific reaction conditions and reagents used can significantly affect the yield and purity of the product during these transformations.
The mechanism of action for 3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline involves its interaction with biological targets such as enzymes or receptors. The compound's structural features allow it to bind selectively to these targets, potentially altering their activity and leading to various biological effects. The exact pathways depend on the context in which the compound is applied.
Key chemical properties include:
Relevant data regarding melting point, boiling point, and specific heat capacity may vary based on experimental conditions and require further empirical investigation .
3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline has several scientific applications:
This compound exemplifies significant versatility within both research and industrial contexts due to its unique structural characteristics and reactivity profiles.
Electrophilic aromatic nitration of halogenated aniline precursors serves as the foundational step for synthesizing 3,4-dichloroaniline derivatives. The electron-rich aromatic system of anilines necessitates protective group strategies to prevent over-nitration and oxidative degradation. Acetylation of the amino group using acetic anhydride generates the corresponding acetamide, which moderates ring reactivity while maintaining ortho/para directing effects. Subsequent nitration with mixed acid (H₂SO₄/HNO₃) at –10°C to 0°C preferentially yields the 6-nitro derivative due to steric and electronic influences of the chloro substituents. The regioselectivity is attributed to the combined steric hindrance at C2 and the electronic deactivation at C5 by the meta-chloro group. Continuous flow reactors significantly enhance control in this exothermic step: miniaturized reaction channels (0.05–0.5 mm diameter) enable rapid heat dissipation (10–100× higher surface area-to-volume ratios than batch reactors), suppressing byproducts like dinitro species or oxidative degradation products. Reaction times are reduced from hours to seconds while maintaining >95% conversion and <2% impurities [1] [9].
Table 1: Nitration Performance in Continuous Flow vs. Batch Systems
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Temperature Control | ±5°C | ±0.5°C |
Reaction Time | 2–4 hours | <120 seconds |
Selectivity (6-Nitro) | 85–90% | 94–97% |
Byproduct Formation | 5–8% | <1.5% |
Throughput Capacity | Low | 50–200 kg/day |
The nitro intermediate 3,4-dichloro-6-nitroaniline undergoes reductive amination to generate the target aniline functionality. Catalytic hydrogenation using Pd/C (1–5 mol%) or Raney nickel under mild hydrogen pressure (2–5 bar) in ethanol achieves near-quantitative reduction yields within 30–90 minutes. Kinetic studies reveal a Langmuir-Hinshelwood mechanism where hydrogen dissociative adsorption competes with nitro compound binding on the catalyst surface. Transfer hydrogenation alternatives employ ammonium formate or sodium dithionite (Na₂S₂O₄) as reducing agents, particularly for halogenated nitroarenes where catalytic dehalogenation is a concern. Na₂S₂O₄ operates effectively in biphasic systems (water:toluene) with phase-transfer catalysts like tetrabutylammonium bromide, enabling 92–95% yield at 60–80°C without hydrodechlorination. The choice of reductant hinges on substrate sensitivity: Pd/C facilitates cleaner reaction profiles, while dithionite tolerates diverse functional groups at the expense of inorganic salt waste .
Table 2: Reductive Amination Agents for 3,4-Dichloro-6-nitroaniline
Reducing System | Conditions | Yield | Dehalogenation Impurity |
---|---|---|---|
Pd/C (5%) + H₂ (3 bar) | EtOH, 25°C, 1 h | >99% | <0.5% |
Raney Ni + H₂ (5 bar) | MeOH, 50°C, 2 h | 95% | 1–2% |
Na₂S₂O₄ | H₂O/toluene, 75°C, 30 min | 94% | Not detected |
NH₄CO₂H + Pd/C | iPrOH, reflux, 4 h | 88% | 0.8% |
The coupling between 3,4-dichloroaniline and the electrophilic propyl linker 1-(2-chloropropyl)-4-methoxybenzene proceeds via a SN₂ mechanism. This step exhibits marked sensitivity to base strength and stoichiometry. A slight excess of K₂CO₃ (1.3 equiv) in polar aprotic solvents like DMF or acetonitrile at 80–90°C drives the reaction to >90% conversion in 6–8 hours. Weaker bases (e.g., NaHCO₃) result in incomplete conversion (<70%), while stronger bases (NaOH) promote hydrolysis of the chloroalkyl ether. Computational modeling (DFT/B3LYP level) illustrates a reaction barrier (ΔG‡) of 22.3 kcal/mol, consistent with experimental kinetics. The methoxyphenoxy propyl side chain is synthesized separately through Williamson ether synthesis: 4-methoxyphenol reacts with 1,2-epoxypropane under acid catalysis, or with 1-chloro-2-propanol in the presence of NaOH. Purification via silica gel chromatography isolates the key alkylating agent in >95% purity, critical for minimizing di-alkylated aniline byproducts (<1.5%) [8].
Industrial production leverages continuous flow platforms to overcome exothermicity and mixing constraints inherent in batch processes. A representative cascade integrates three modules:
This integrated system achieves 87% overall yield with a productivity of 0.8 kg/h per reactor channel. The intensified process reduces solvent consumption by 60% and eliminates intermediate isolations, cutting waste generation significantly. Process Analytical Technology (PAT) tools like inline FTIR and HPLC enable real-time purity verification, ensuring >99.5% final product purity. Scalability is demonstrated through numbered-up parallel microreactors (up to 20 channels) rather than traditional scale-up, maintaining consistent heat/mass transfer [1] [4] [7].
Table 3: Continuous Flow Process Parameters for Industrial Synthesis
Process Stage | Reactor Type | Residence Time | Temperature | Key Performance Metrics |
---|---|---|---|---|
Nitration | Microtube reactor | 90–120 sec | 10–15°C | Conversion: 98.5% |
Reduction | Packed-bed reactor | 8–10 min | 50°C | Yield: 99.2% |
Alkylation | Segmented flow reactor | 40–60 min | 85°C | Conversion: 96.8% |
Crystallization | Tubular crystallizer | 30–45 min | 0–5°C | Purity: 99.7% |
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